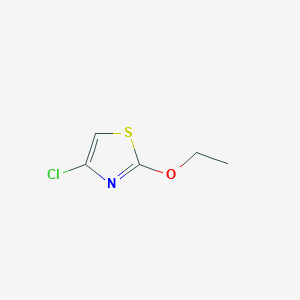
4-Chloro-2-ethoxy-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethoxy-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of both chlorine and ethoxy groups in this compound makes it a compound of interest in medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethoxy-1,3-thiazole typically involves the reaction of 2-ethoxy-1,3-thiazole with a chlorinating agent. One common method is the chlorination of 2-ethoxy-1,3-thiazole using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction proceeds as follows: [ \text{2-Ethoxy-1,3-thiazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of chlorinating agents like thionyl chloride or phosphorus pentachloride remains common, with careful control of reaction parameters to maximize yield and purity.
化学反应分析
Types of Reactions: 4-Chloro-2-ethoxy-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 4-substituted thiazoles.
Oxidation: Formation of thiazole-2,4-diones.
Reduction: Formation of thiazolidines.
科学研究应用
4-Chloro-2-ethoxy-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and polymers due to its reactivity and stability.
作用机制
The mechanism of action of 4-Chloro-2-ethoxy-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and ethoxy groups enhance its binding affinity and specificity. For example, in enzyme inhibition, the compound can form covalent bonds with the active site residues, leading to the inactivation of the enzyme. In receptor binding, it can interact with the receptor’s binding pocket, modulating its activity.
相似化合物的比较
4-Chloro-2-methoxy-1,3-thiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1,3-thiazole: Lacks the chlorine substitution at the 4-position.
4-Bromo-2-ethoxy-1,3-thiazole: Contains a bromine atom instead of chlorine at the 4-position.
Uniqueness: 4-Chloro-2-ethoxy-1,3-thiazole is unique due to the combined presence of chlorine and ethoxy groups, which confer distinct reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions, while the ethoxy group increases its lipophilicity, improving its ability to interact with biological membranes.
属性
IUPAC Name |
4-chloro-2-ethoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGXKYJIZNMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
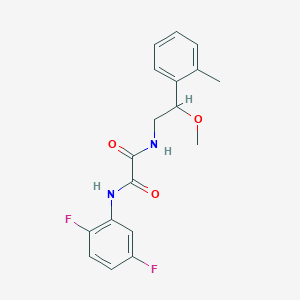
![2-(Furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B2422769.png)
![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)
![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2422773.png)
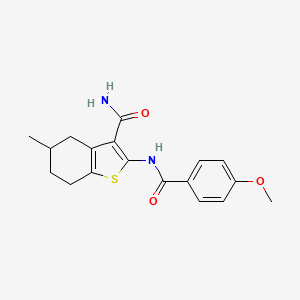
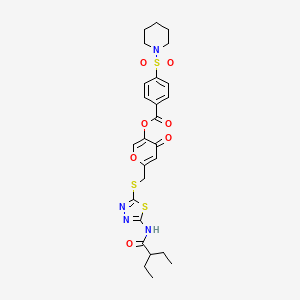
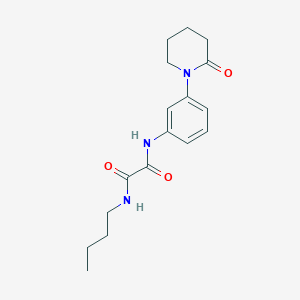
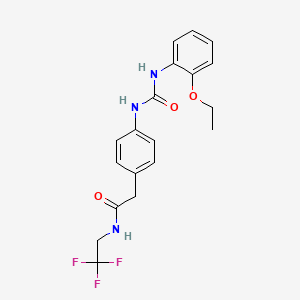
![2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid](/img/structure/B2422783.png)
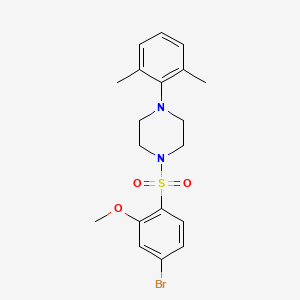
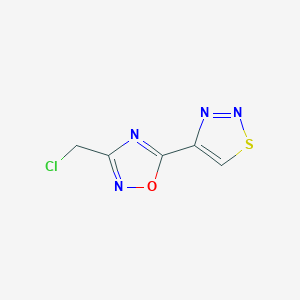
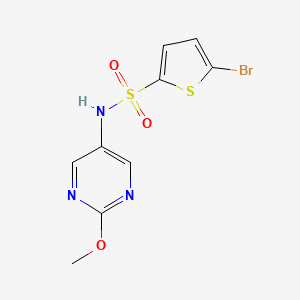
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)
